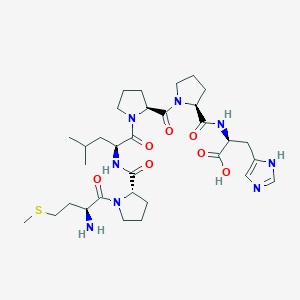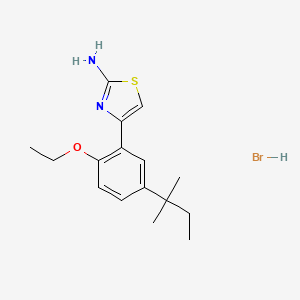![molecular formula C15H26O B12622730 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol CAS No. 913176-41-7](/img/structure/B12622730.png)
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,11,11-Tetramethylbicyclo[720]undec-3-en-5-ol is an organic compound with the molecular formula C15H26O It is a bicyclic alcohol with a unique structure that includes four methyl groups and a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and oxidation steps to introduce the hydroxyl group at the desired position. The reaction conditions often include the use of catalysts such as palladium on carbon for hydrogenation and oxidizing agents like chromium trioxide for oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-one.
Reduction: Formation of 4,8,11,11-Tetramethylbicyclo[7.2.0]undecane-5-ol.
Substitution: Formation of halogenated derivatives such as 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-bromide.
Wissenschaftliche Forschungsanwendungen
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the bicyclic structure provides steric hindrance that can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-2-ol
- 4,8,11,11-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol
- 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-3-ene
Uniqueness
4,8,11,11-Tetramethylbicyclo[7.2.0]undec-3-en-5-ol is unique due to its specific arrangement of methyl groups and the position of the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity compared to its similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
913176-41-7 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
4,8,11,11-tetramethylbicyclo[7.2.0]undec-3-en-5-ol |
InChI |
InChI=1S/C15H26O/c1-10-6-8-14(16)11(2)5-7-13-12(10)9-15(13,3)4/h5,10,12-14,16H,6-9H2,1-4H3 |
InChI-Schlüssel |
QYGTVPFTIUUDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C(=CCC2C1CC2(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


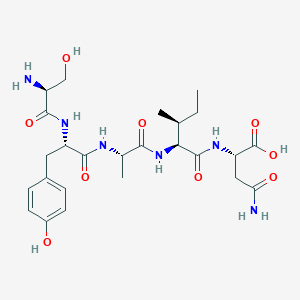
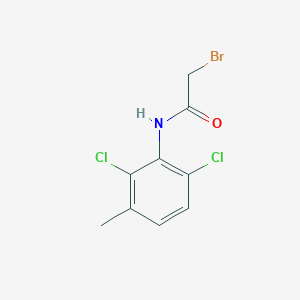
![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)
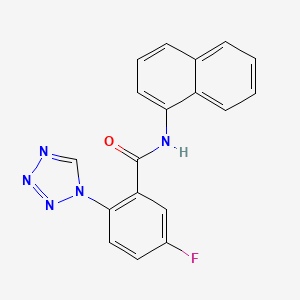
![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)
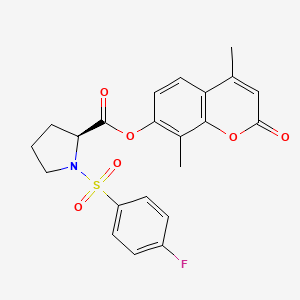
![2-(4-bromophenyl)-9-(4-fluorophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B12622678.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12622693.png)
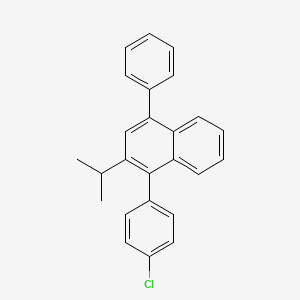
![N-cyclopentyl-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12622699.png)
